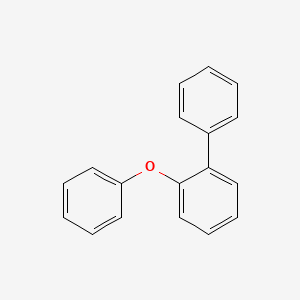
sodium;bromomethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “sodium;bromomethanesulfonate” is a chemical substance that has garnered interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of sodium;bromomethanesulfonate involves specific synthetic routes and reaction conditions. These methods typically include the use of advanced organic synthesis techniques to ensure the purity and yield of the compound. The exact synthetic route may vary depending on the desired application and the availability of starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes. These processes are designed to optimize the efficiency and cost-effectiveness of production while maintaining high standards of quality control. Common industrial methods include batch and continuous flow synthesis, which allow for the scalable production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: sodium;bromomethanesulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties.
Common Reagents and Conditions: The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically require nucleophiles or electrophiles, depending on the nature of the substitution.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and may include derivatives with altered functional groups or enhanced chemical properties.
Applications De Recherche Scientifique
sodium;bromomethanesulfonate has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in various synthetic pathways. In biology, it may be employed in studies involving cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Additionally, the compound has industrial applications, such as in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of sodium;bromomethanesulfonate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact mechanism may involve binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: sodium;bromomethanesulfonate can be compared to other similar compounds to highlight its uniqueness. Similar compounds may include those with related chemical structures or functional groups. Examples of similar compounds include those found in the PubChem database, which provides information on structurally related molecules.
Uniqueness: The uniqueness of this compound lies in its specific chemical properties and potential applications. Compared to similar compounds, this compound may offer distinct advantages in terms of reactivity, stability, or biological activity. These unique features make it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
sodium;bromomethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3BrO3S.Na/c2-1-6(3,4)5;/h1H2,(H,3,4,5);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYVLIWKJMBHJO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)[O-])Br.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(S(=O)(=O)[O-])Br.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2BrNaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,16-Dibromo[2.2]paracyclophane](/img/structure/B7798488.png)









